Cas no 35031-51-7 (1-(2,3-dimethylphenyl)hexan-1-one)

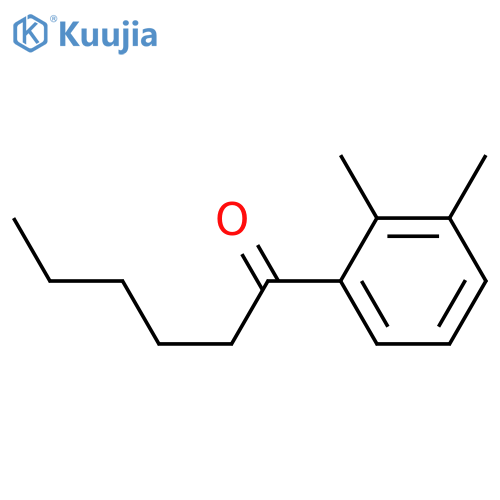

35031-51-7 structure

商品名:1-(2,3-dimethylphenyl)hexan-1-one

CAS番号:35031-51-7

MF:C14H20O

メガワット:204.308004379272

MDL:MFCD20920798

CID:5224325

1-(2,3-dimethylphenyl)hexan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(2,3-dimethylphenyl)hexan-1-one

-

- MDL: MFCD20920798

- インチ: 1S/C14H20O/c1-4-5-6-10-14(15)13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3

- InChIKey: VLDXDEMEFUEGAF-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=CC(C)=C1C)(=O)CCCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 5

1-(2,3-dimethylphenyl)hexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB435568-1g |

1-(2,3-Dimethylphenyl)hexan-1-one; . |

35031-51-7 | 1g |

€1338.10 | 2025-02-13 | ||

| abcr | AB435568-1 g |

1-(2,3-Dimethylphenyl)hexan-1-one |

35031-51-7 | 1g |

€635.40 | 2023-07-18 |

1-(2,3-dimethylphenyl)hexan-1-one 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

35031-51-7 (1-(2,3-dimethylphenyl)hexan-1-one) 関連製品

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 503537-97-1(4-bromooct-1-ene)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35031-51-7)1-(2,3-dimethylphenyl)hexan-1-one

清らかである:99%

はかる:1g

価格 ($):793.0